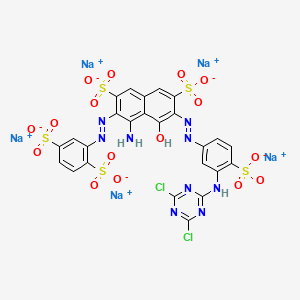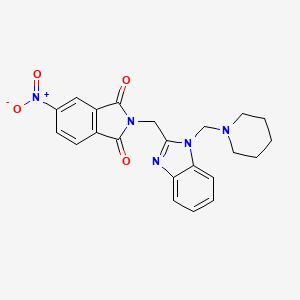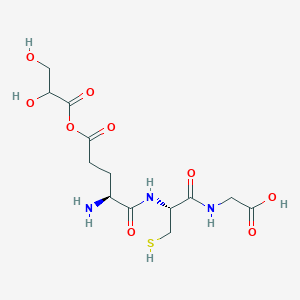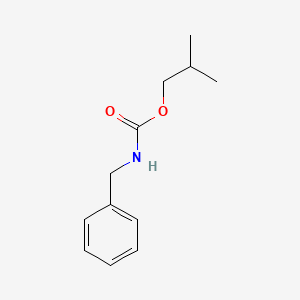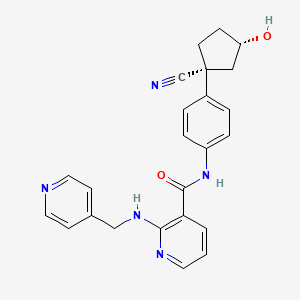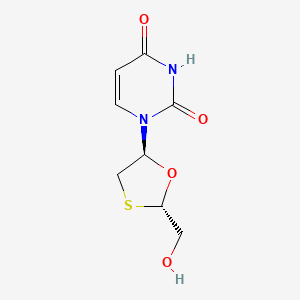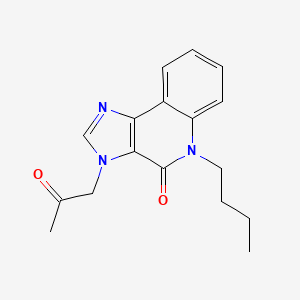
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- is a heterocyclic compound that features a fused imidazole and quinoline ring system. This compound is part of a broader class of imidazoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- typically involves the condensation of ketones and amidines. One-pot oxidative condensation of ketones and amidines using molecular oxygen as an oxidant is a common method. This reaction proceeds under basic conditions to yield tri-substituted imidazol-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies developed for the synthesis of imidazol-4-ones can be adapted for large-scale production. These methods often involve the use of readily available starting materials and straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions
Major Products Formed
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Various substituted imidazoquinolines
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of natural products and other heterocyclic compounds.
Biology: Investigated for its role in biological processes and as a potential therapeutic agent.
Medicine: Explored for its potential as a drug candidate due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biological pathways, including those involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Imidazol-4-ones: Share a similar core structure but differ in the substitution pattern.
Quinazolin-4-ones: Another class of heterocycles with similar biological activities.
Imidazo[1,2-a]pyridines: Compounds with a fused imidazole and pyridine ring system
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- is unique due to its specific substitution pattern and the presence of both imidazole and quinoline rings.
Properties
CAS No. |
134049-72-2 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
5-butyl-3-(2-oxopropyl)imidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C17H19N3O2/c1-3-4-9-20-14-8-6-5-7-13(14)15-16(17(20)22)19(11-18-15)10-12(2)21/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
VOZXIXLPADWIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




